molecular formula C30H22N4O3 B11676310 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11676310
M. Wt: 486.5 g/mol
InChI Key: WZCBIHPVFCBYFB-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a dimethylphenyl group through an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole moiety. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then coupled with a phenyl group through a suitable linker, such as a diazonium salt, under basic conditions.

The next step involves the introduction of the dimethylphenyl group, which can be achieved through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst. Finally, the isoindole structure is formed through a cyclization reaction, typically involving the use of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, sulfuric acid

Major Products

    Oxidation: Formation of N-oxides

    Reduction: Formation of amines

    Substitution: Introduction of nitro or sulfonyl groups

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzimidazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA, inhibiting the replication and transcription processes, which is crucial for its anticancer activity. Additionally, the compound can interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-BENZODIAZOL-2-YL)BENZENESULFONAMIDE: Similar structure with a sulfonamide group instead of the isoindole moiety.

    N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Similar structure with a benzamide group instead of the isoindole moiety.

    N-(1H-1,3-BENZODIAZOL-2-YL)METHYLBUTANAMIDE: Similar structure with a butanamide group instead of the isoindole moiety.

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to the combination of the benzimidazole and isoindole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H22N4O3

Molecular Weight

486.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C30H22N4O3/c1-17-10-12-22(14-18(17)2)34-29(36)23-13-11-20(16-24(23)30(34)37)28(35)31-21-7-5-6-19(15-21)27-32-25-8-3-4-9-26(25)33-27/h3-16H,1-2H3,(H,31,35)(H,32,33)

InChI Key

WZCBIHPVFCBYFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5)C

Origin of Product

United States

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